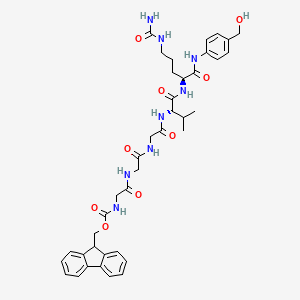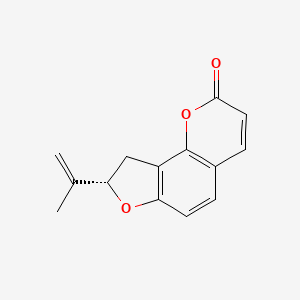
MAC glucuronide alpha-hydroxy lactone-linked SN-38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAC glucuronide is a compound that belongs to the class of glucuronides, which are derivatives of glucuronic acid. Glucuronides are formed through the process of glucuronidation, a biochemical reaction that attaches glucuronic acid to various substrates, including drugs, toxins, and endogenous compounds. This process enhances the solubility of these substrates, facilitating their excretion from the body. MAC glucuronide is particularly significant in the field of medicinal chemistry due to its role in drug metabolism and detoxification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide typically involves the glucuronidation of a precursor compound. This can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of glucuronic acid derivatives, such as bromosugar intermediates, which are reacted with the target compound under specific conditions to form the glucuronide. Enzymatic synthesis, on the other hand, utilizes glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid from a donor molecule, such as uridine diphosphate glucuronic acid, to the target compound .
Industrial Production Methods
In an industrial setting, the production of MAC glucuronide may involve large-scale enzymatic processes using recombinant glucuronosyltransferase enzymes. These processes are optimized for high yield and purity, often involving the use of bioreactors and controlled reaction conditions to ensure efficient glucuronidation. The resulting product is then purified through various chromatographic techniques to obtain the desired MAC glucuronide .
化学反応の分析
Types of Reactions
MAC glucuronide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Hydroxide ions in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MAC glucuronide may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
科学的研究の応用
MAC glucuronide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the properties of glucuronides.
Biology: Investigated for its role in the metabolism and detoxification of various endogenous and exogenous compounds.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs that are activated through glucuronidation.
作用機序
The mechanism of action of MAC glucuronide involves its interaction with glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the target compound. This process enhances the solubility of the compound, facilitating its excretion from the body. The molecular targets of MAC glucuronide include various substrates that undergo glucuronidation, and the pathways involved are primarily those related to phase II metabolism .
類似化合物との比較
Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Acyl glucuronides: Metabolites of carboxylic acid-containing drugs.
Uniqueness
MAC glucuronide is unique in its specific structure and the particular substrates it interacts with. Unlike some other glucuronides, MAC glucuronide may have distinct pharmacokinetic properties and specific applications in drug development and detoxification processes .
特性
分子式 |
C50H54N6O20S |
|---|---|
分子量 |
1091.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(57)8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)65)23-72-48(68)50(31,6-2)74-24-54(15-16-77(4,70)71)49(69)73-22-25-7-10-35(75-47-43(64)41(62)42(63)44(76-47)46(66)67)33(17-25)51-36(58)21-53(3)37(59)13-14-55-38(60)11-12-39(55)61/h7-12,17-19,41-44,47,57,62-64H,5-6,13-16,20-24H2,1-4H3,(H,51,58)(H,66,67)/t41-,42-,43+,44-,47+,50-/m0/s1 |
InChIキー |
NHFWTJBKZBYDGH-GVAVQZEZSA-N |
異性体SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |
正規SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)




